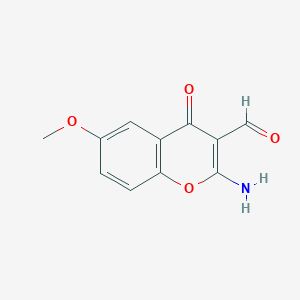

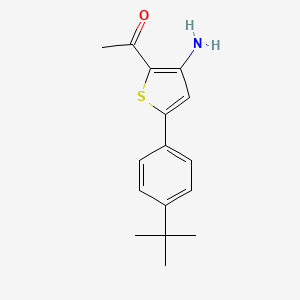

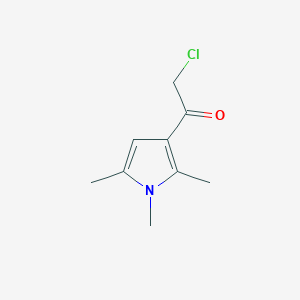

2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene

説明

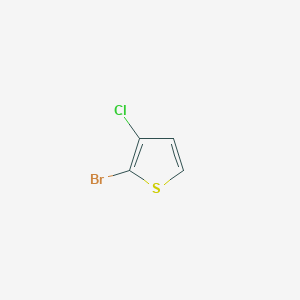

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through several methods. The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring with four carbon atoms and one sulfur atom . The exact structure of “2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene” would need to be determined through further analysis.Chemical Reactions Analysis

Thiophene compounds can undergo a variety of chemical reactions. For example, Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the coupling of an organoboron reagent with a halide or pseudo-halide .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene compounds can vary widely depending on their specific structure. For example, they can range from being solid to liquid at room temperature, and their solubility in water can also vary .科学的研究の応用

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives have been recognized for their potential in medicinal chemistry, particularly as anticancer agents . The presence of the thiophene moiety in a compound can significantly contribute to its bioactivity, making it a valuable component in the design of new therapeutic drugs.

Material Science: Organic Semiconductors

In the field of material science, thiophene-based compounds are extensively used in the development of organic semiconductors . These semiconductors are crucial for the fabrication of various electronic devices, including organic photovoltaics and light-emitting diodes (LEDs).

Organic Electronics: Field-Effect Transistors

Thiophene derivatives are integral in the creation of organic field-effect transistors (OFETs), which are essential components in modern electronic devices . Their ability to transport charge effectively makes them suitable for high-performance OFETs.

Optoelectronics: Light-Emitting Diodes

In optoelectronics, thiophene-based molecules are used in the production of organic light-emitting diodes (OLEDs) . These OLEDs benefit from the luminescent properties of thiophene, which can be tuned to emit light at various wavelengths.

Corrosion Inhibition

Thiophene derivatives serve as effective corrosion inhibitors for metals in acidic environments . Their adsorption onto metal surfaces forms a protective layer that shields the metal from corrosive agents, thereby extending the lifespan of the material.

Pharmaceutical Applications: Drug Design

The structural versatility of thiophene allows for its incorporation into various drug designs, enhancing the pharmacological profile of new drug candidates . This includes the development of drugs with anti-inflammatory, antimicrobial, and antihypertensive properties.

作用機序

Target of Action

aureus .

Mode of Action

Thiophene derivatives are known to interact with their targets, leading to inhibitory effects . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Thiophene derivatives are known to have a broad range of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

The compound has a molecular weight of 273.39 , which is within the range generally favorable for oral bioavailability.

Result of Action

As a thiophene derivative, it may exhibit a range of biological activities, including antimicrobial effects .

Safety and Hazards

The safety and hazards associated with thiophene compounds can also vary widely depending on their specific structure. Some thiophene compounds can be hazardous if ingested, inhaled, or come into contact with the skin. Therefore, appropriate safety measures should be taken when handling these compounds .

将来の方向性

Thiophene compounds continue to be a topic of interest in various fields, including medicinal chemistry, due to their wide range of biological activities . Future research will likely continue to explore new synthesis methods, potential applications, and the safety and environmental impact of these compounds .

特性

IUPAC Name |

1-[3-amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NOS/c1-10(18)15-13(17)9-14(19-15)11-5-7-12(8-6-11)16(2,3)4/h5-9H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQOBNCJEIGGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370628 | |

| Record name | 1-[3-Amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene | |

CAS RN |

306935-12-6 | |

| Record name | 1-[3-Amino-5-[4-(1,1-dimethylethyl)phenyl]-2-thienyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)